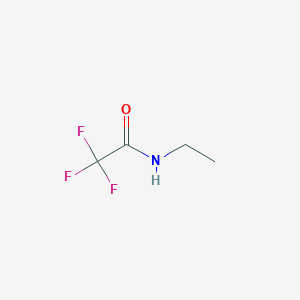

N-Ethyl-2,2,2-trifluoroacetamide

Description

N-Ethyl-2,2,2-trifluoroacetamide is an organic compound with the molecular formula C4H6F3NO. It is characterized by the presence of an ethyl group attached to the nitrogen atom of a trifluoroacetamide moiety. This compound is known for its unique chemical properties, which make it valuable in various scientific and industrial applications .

Properties

IUPAC Name |

N-ethyl-2,2,2-trifluoroacetamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H6F3NO/c1-2-8-3(9)4(5,6)7/h2H2,1H3,(H,8,9) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SVEZGQGDAZLHQG-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCNC(=O)C(F)(F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H6F3NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID201301734 | |

| Record name | N-Ethyl-2,2,2-trifluoroacetamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID201301734 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

141.09 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1682-66-2 | |

| Record name | N-Ethyl-2,2,2-trifluoroacetamide | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1682-66-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | N-Ethyl-2,2,2-trifluoroacetamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID201301734 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Acetamide, N-ethyl-2,2,2-trifluoro | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Preparation Methods

Reaction Mechanism and Conditions

The reaction proceeds under anhydrous conditions, typically in a polar aprotic solvent such as dichloromethane or tetrahydrofuran. Ethylamine is introduced dropwise to ethyl trifluoroacetate at 0–5°C to mitigate exothermic effects. The mixture is then stirred at room temperature for 12–24 hours to ensure complete conversion.

Key Parameters:

-

Molar Ratio: A 1:1.2 ratio of ethyl trifluoroacetate to ethylamine minimizes side reactions.

-

Temperature Control: Maintaining subambient temperatures during reagent addition prevents thermal degradation.

-

Solvent Choice: Dichloromethane enhances reaction homogeneity without participating in side reactions.

Industrial-Scale Optimization

Industrial protocols employ continuous flow reactors to improve yield and reduce batch variability. For example, a patented process describes the use of a jacketed reactor with automated temperature control, achieving a 92% yield at a throughput of 50 kg/h. Post-reaction purification involves fractional distillation under reduced pressure (20–30 torr) to isolate NETFA (boiling point: 98–100°C).

Table 1: Industrial Synthesis Parameters

| Parameter | Value | Source |

|---|---|---|

| Reactor Type | Continuous flow | |

| Temperature | 0–25°C (stepwise) | |

| Yield | 88–92% | |

| Purity (post-distillation) | >99% (GC-MS) |

Preparation Using Trifluoroacetic Anhydride

An alternative route employs trifluoroacetic anhydride (TFAA) as the acylating agent. This method is advantageous for substrates sensitive to ester hydrolysis.

Laboratory-Scale Procedure

In a typical setup, ethylamine is dissolved in dichloromethane and cooled to 0°C. TFAA is added slowly, followed by catalytic pyridine to scavenge hydrogen chloride. The reaction mixture is stirred for 6–8 hours, after which the product is extracted with aqueous sodium bicarbonate and dried over magnesium sulfate.

Advantages:

-

Higher functional group tolerance compared to ester-based routes.

-

Shorter reaction times (6–8 hours vs. 24 hours for ester methods).

Limitations:

-

TFAA is highly corrosive, requiring specialized glassware.

-

Pyridine residues necessitate additional purification steps.

Yield Optimization Strategies

Studies indicate that substituting pyridine with 4-dimethylaminopyridine (DMAP) increases yields by 8–12% due to enhanced nucleophilicity. Additionally, using a 10% molar excess of TFAA ensures complete conversion of ethylamine.

Table 2: Comparative Yields with Different Catalysts

| Catalyst | Yield (%) | Reaction Time (h) |

|---|---|---|

| Pyridine | 78 | 8 |

| DMAP | 86 | 6 |

| None | 52 | 12 |

Comparative Analysis of Methods

Table 3: Method Comparison

| Parameter | Ethyl Trifluoroacetate Route | TFAA Route |

|---|---|---|

| Cost | Moderate | High |

| Scalability | Excellent (industrial) | Limited (lab-scale) |

| Purity | >99% | 95–98% |

| Environmental Impact | Low (solvent recovery) | Moderate |

Chemical Reactions Analysis

Types of Reactions: N-Ethyl-2,2,2-trifluoroacetamide undergoes various chemical reactions, including:

Nucleophilic Substitution: The trifluoroacetamide group can be substituted by nucleophiles under appropriate conditions.

Hydrolysis: The compound can be hydrolyzed to produce trifluoroacetic acid and ethylamine.

Common Reagents and Conditions:

Nucleophilic Substitution: Reagents such as sodium hydroxide or potassium hydroxide in an aqueous or alcoholic medium.

Hydrolysis: Acidic or basic conditions, often using hydrochloric acid or sodium hydroxide.

Major Products:

Nucleophilic Substitution: Depending on the nucleophile used, various substituted products can be formed.

Hydrolysis: Trifluoroacetic acid and ethylamine.

Scientific Research Applications

N-Ethyl-2,2,2-trifluoroacetamide has several applications in scientific research:

Chemistry: Used as a reagent in organic synthesis, particularly in the formation of trifluoroacetyl derivatives.

Biology: Employed in the study of enzyme mechanisms and protein interactions due to its ability to form stable complexes with biological molecules.

Medicine: Investigated for its potential use in drug development, particularly in the design of enzyme inhibitors.

Industry: Utilized as an intermediate in the production of agrochemicals and pharmaceuticals.

Mechanism of Action

The mechanism of action of N-Ethyl-2,2,2-trifluoroacetamide involves its interaction with nucleophiles and electrophiles. The trifluoroacetamide group is highly electrophilic, making it susceptible to nucleophilic attack. This property is exploited in various chemical reactions where the compound acts as a key intermediate .

Comparison with Similar Compounds

- N-Methyl-2,2,2-trifluoroacetamide

- N,N-Diethyl-2,2,2-trifluoroacetamide

- 2,2,2-Trifluoroacetamide

Comparison: N-Ethyl-2,2,2-trifluoroacetamide is unique due to the presence of the ethyl group, which imparts different steric and electronic properties compared to its methyl and diethyl counterparts. This uniqueness makes it particularly valuable in specific synthetic applications where the ethyl group provides distinct reactivity and selectivity .

Biological Activity

N-Ethyl-2,2,2-trifluoroacetamide (ETFA) is an organic compound notable for its unique trifluoroethyl group, which imparts distinctive chemical properties and biological activities. This article explores the biological activity of ETFA, including its mechanisms of action, applications in medicinal chemistry, and relevant case studies.

This compound has the molecular formula CHFN and a molecular weight of approximately 139.11 g/mol. The trifluoroacetamide functional group enhances the compound's lipophilicity and metabolic stability, making it a valuable candidate for various biological applications.

The biological activity of ETFA can be attributed to several mechanisms:

- Enzyme Interaction : ETFA is utilized in studies examining enzyme mechanisms due to its ability to introduce fluorine atoms into biomolecules. This modification often enhances the interaction between the compound and biological targets such as enzymes and receptors.

- Receptor Modulation : Research indicates that compounds containing trifluoroethyl groups can modulate receptor activity. For instance, related compounds have shown potential in influencing adenylate cyclase activity in rat striatum tissues .

- Bioavailability Enhancement : The presence of fluorine atoms typically increases the metabolic stability and bioavailability of drugs, making ETFA a candidate for pharmaceutical development.

Biological Applications

ETFA has been investigated for various applications in biology and medicine:

- Medicinal Chemistry : The compound is used as a building block in synthesizing pharmaceuticals, particularly those requiring enhanced metabolic stability. Its structure allows it to serve as a precursor for more complex molecules with potential therapeutic effects.

- Agrochemicals : ETFA's properties make it useful in developing agrochemicals that require specific interactions with biological systems.

- Research Applications : It is employed in biochemical assays to study protein interactions and enzyme mechanisms, providing insights into biological processes at a molecular level.

Case Studies and Research Findings

Several studies have highlighted the biological activity of ETFA:

- A study comparing N-ethyl-2-(3,4-dihydroxyphenyl)ethylamine with its trifluoroethyl analog demonstrated that while both compounds stimulated adenylate cyclase activity, the trifluoroethyl derivative exhibited weaker effects. This suggests that the introduction of the trifluoroethyl group alters receptor interaction dynamics .

- In another investigation, halodifluoroacetamide-containing peptides were reported to bind effectively to E3 ubiquitin-protein ligases Mdm2 and Mdm4. These ligases are crucial in regulating the p53 tumor suppressor pathway, indicating potential anticancer applications for compounds like ETFA that share structural similarities .

Comparative Analysis

The following table summarizes key comparisons between this compound and related compounds:

| Compound Name | Molecular Formula | Key Characteristics | Biological Activity |

|---|---|---|---|

| This compound | CHFN | High lipophilicity; metabolic stability | Enzyme interactions; receptor modulation |

| 2,2,2-Trifluoroethylamine | CHFN | Lacks ethyl group; less versatile | Limited biological applications |

| Ethyl trifluoromethanesulfonate | CHFOS | Different reactivity due to sulfonate | Varies significantly from ETFA |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.